![molecular formula C18H28N4O3 B13145957 2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-](/img/structure/B13145957.png)
2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carbonitrile group, and a morpholinylcarbonyl group attached to a cyclohexyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- typically involves multiple steps. One common method starts with the reaction of L-proline with chloroacetyl chloride to form an N-acylated product. This intermediate is then converted into the carbonitrile via the corresponding amide intermediate . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride for acylation, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- involves its interaction with specific molecular targets. In the case of DPP-IV inhibitors, the compound binds to the active site of the enzyme, preventing it from cleaving incretin hormones like glucagon-like peptide-1 (GLP-1). This inhibition prolongs the half-life of GLP-1, enhancing insulin secretion and improving glucose tolerance in patients with type-II diabetes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vildagliptin: Another DPP-IV inhibitor with a similar mechanism of action.
Sitagliptin: A widely used DPP-IV inhibitor with a different chemical structure but similar therapeutic effects.
Saxagliptin: Another DPP-IV inhibitor with unique structural features and pharmacokinetic properties.
Uniqueness
2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a potent DPP-IV inhibitor makes it valuable in the treatment of type-II diabetes, offering potential advantages over other similar compounds in terms of efficacy and safety .
Eigenschaften
Molekularformel |
C18H28N4O3 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(2S)-1-[2-[[4-(morpholine-4-carbonyl)cyclohexyl]amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C18H28N4O3/c19-12-16-2-1-7-22(16)17(23)13-20-15-5-3-14(4-6-15)18(24)21-8-10-25-11-9-21/h14-16,20H,1-11,13H2/t14?,15?,16-/m0/s1 |
InChI-Schlüssel |
RKZMKCQXJZWSPB-GPANFISMSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CNC2CCC(CC2)C(=O)N3CCOCC3)C#N |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNC2CCC(CC2)C(=O)N3CCOCC3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



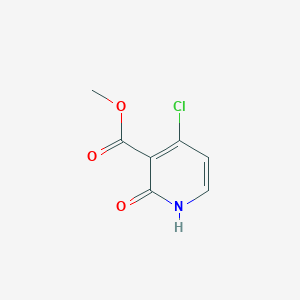

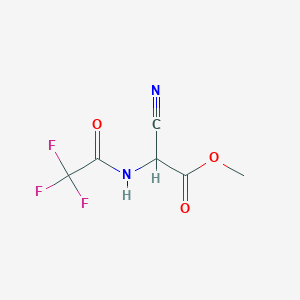

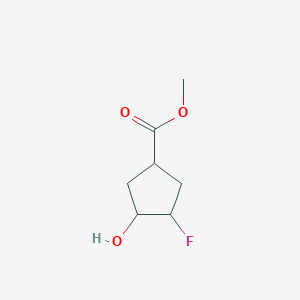
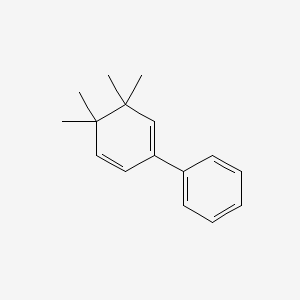

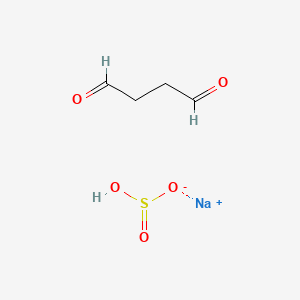
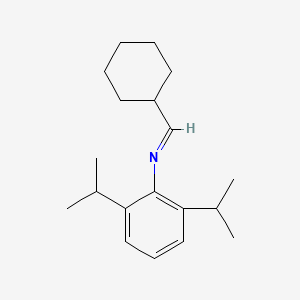
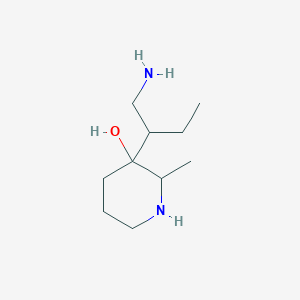
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B13145935.png)


